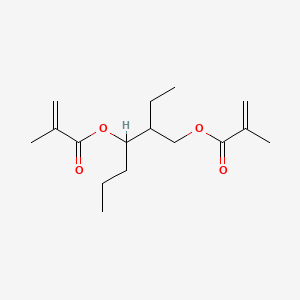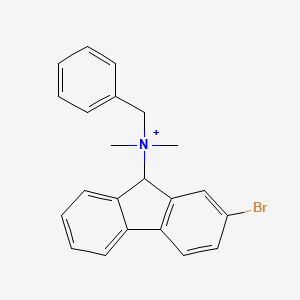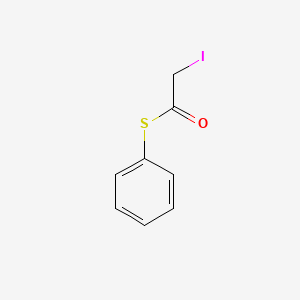
2-Ethyl-1,3-hexanediol, dimethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3-hexanediol, dimethacrylate is an organic compound with the molecular formula C14H24O4. It is a derivative of 2-ethyl-1,3-hexanediol, where the hydroxyl groups are esterified with methacrylic acid. This compound is used in various industrial applications, particularly in the production of polymers and resins due to its ability to undergo polymerization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1,3-hexanediol, dimethacrylate typically involves the esterification of 2-ethyl-1,3-hexanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the efficiency and yield of the product. The continuous removal of water and the use of high-purity reactants are crucial for obtaining a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1,3-hexanediol, dimethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from the polymerization of this compound are cross-linked polymers, which are used in coatings, adhesives, and dental materials.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,3-hexanediol, dimethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in dental materials and medical adhesives due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The primary mechanism of action of 2-ethyl-1,3-hexanediol, dimethacrylate involves its ability to undergo polymerization. The methacrylate groups in the compound can form free radicals under the influence of initiators, leading to the formation of polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network that imparts mechanical strength and stability to the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-1,3-hexanediol: The parent compound, which lacks the methacrylate groups and thus does not undergo polymerization.
1,6-Hexanediol dimethacrylate: Another dimethacrylate compound with similar polymerization properties but different molecular structure.
Uniqueness
2-Ethyl-1,3-hexanediol, dimethacrylate is unique due to its specific molecular structure, which combines the properties of 2-ethyl-1,3-hexanediol and methacrylic acid. This combination allows it to participate in polymerization reactions, making it valuable in the production of high-performance materials.
Eigenschaften
CAS-Nummer |
67952-76-5 |
|---|---|
Molekularformel |
C16H26O4 |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
[2-ethyl-3-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-7-9-14(20-16(18)12(5)6)13(8-2)10-19-15(17)11(3)4/h13-14H,3,5,7-10H2,1-2,4,6H3 |
InChI-Schlüssel |
XCEMCGLOIBZVIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CC)COC(=O)C(=C)C)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)





![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)



![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)

![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

